Cas no 1240612-90-1 (4-Bromo-5-methyl-oxazole-2-carboxylic acid)

4-Bromo-5-methyl-oxazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-methyl-oxazole-2-carboxylic acid
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- インチ: 1S/C5H4BrNO3/c1-2-3(6)7-4(10-2)5(8)9/h1H3,(H,8,9)
- InChIKey: JBMOOBJEYCKCDB-UHFFFAOYSA-N
- ほほえんだ: C(C1OC(C)=C(Br)N=1)(=O)O
4-Bromo-5-methyl-oxazole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293983-1g |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 1g |
$2235 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293983-100mg |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 100mg |
$715 | 2023-05-18 | |
eNovation Chemicals LLC | Y1293983-5g |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 5g |
$8955 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293983-100mg |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 100mg |
$888 | 2025-02-21 | |
eNovation Chemicals LLC | Y1293983-1g |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 1g |
$2898 | 2025-02-21 | |
eNovation Chemicals LLC | Y1293983-250mg |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 250mg |
$1098 | 2025-02-21 | |
eNovation Chemicals LLC | Y1293983-50mg |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 50mg |
$778 | 2025-02-24 | |
eNovation Chemicals LLC | Y1293983-500mg |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 500mg |
$2068 | 2025-02-21 | |
eNovation Chemicals LLC | Y1293983-500mg |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 500mg |
$1430 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293983-500mg |
4-Bromo-5-methyl-oxazole-2-carboxylic acid |
1240612-90-1 | 95% | 500mg |
$2068 | 2025-02-24 |
4-Bromo-5-methyl-oxazole-2-carboxylic acid 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
4-Bromo-5-methyl-oxazole-2-carboxylic acidに関する追加情報
Recent Advances in the Application of 4-Bromo-5-methyl-oxazole-2-carboxylic acid (CAS: 1240612-90-1) in Chemical Biology and Pharmaceutical Research
4-Bromo-5-methyl-oxazole-2-carboxylic acid (CAS: 1240612-90-1) has emerged as a key heterocyclic building block in medicinal chemistry and chemical biology research. This oxazole derivative has garnered significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role as a privileged scaffold for the development of novel bioactive compounds, particularly in the areas of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Bromo-5-methyl-oxazole-2-carboxylic acid as a precursor for the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. The bromo-substitution at the 4-position allows for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the oxazole core. Researchers successfully incorporated this building block into several lead compounds showing nanomolar activity against BTK, with improved selectivity profiles compared to existing clinical candidates.
In antimicrobial research, a team from the University of Manchester recently reported (ACS Infectious Diseases, 2024) the use of 4-Bromo-5-methyl-oxazole-2-carboxylic acid in developing novel Gram-positive antibacterial agents. The methyl group at the 5-position was found to significantly enhance membrane permeability, while the carboxylic acid functionality allowed for strategic modifications to optimize pharmacokinetic properties. Several derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the 0.5-2 μg/mL range.
The compound has also found applications in chemical biology probes. A Nature Chemical Biology publication (2023) detailed its incorporation into activity-based protein profiling (ABPP) reagents targeting cysteine proteases. The electron-withdrawing bromo group was shown to modulate the reactivity of the oxazole ring, enabling selective labeling of target enzymes in complex proteomes. This approach has opened new avenues for studying protease function in disease states.
From a synthetic chemistry perspective, recent advances in continuous flow chemistry have improved the scalability of 4-Bromo-5-methyl-oxazole-2-carboxylic acid production. A 2024 Organic Process Research & Development paper described an optimized manufacturing process achieving >85% yield with excellent purity (>99%), addressing previous challenges in large-scale synthesis of this valuable intermediate.
Ongoing research is exploring the potential of 4-Bromo-5-methyl-oxazole-2-carboxylic acid in covalent inhibitor design and PROTAC development. Its unique combination of reactivity and stability makes it particularly suitable for these emerging therapeutic modalities. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, targeting indications ranging from oncology to inflammatory diseases.
As research continues, the full potential of 4-Bromo-5-methyl-oxazole-2-carboxylic acid in drug discovery is becoming increasingly apparent. Its versatility as a synthetic building block, combined with favorable physicochemical properties, positions it as an important tool for medicinal chemists. Future studies are expected to further expand its applications, particularly in the development of targeted therapies and chemical probes for biological investigation.
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